Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
Description
Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its chemical reactivity, acidity, and spectral properties. The fluorine atom enhances the acidity of the α-hydrogens, facilitating enolate formation, while the methoxy group modulates electronic effects on the aromatic ring.
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUGLJVFUHSKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl and nitro substituents cause downfield shifts in aromatic protons due to electron withdrawal, while methoxy groups result in upfield shifts .
- The ester carbonyl stretching frequencies (~1740 cm⁻¹) remain consistent across derivatives, but ketone carbonyl peaks vary slightly due to substituent electronic effects.
Biological Activity
Methyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings related to its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a methoxy group and a fluorine substituent on the aromatic ring, which can significantly influence its biological properties. The molecular formula is C12H13F1O4, and it has a molecular weight of approximately 240.23 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 240.23 g/mol |
| LogP | 0.9 |
| Solubility (pH = 7.4) | 191 μM |
| Plasma Stability (t1/2) | >360 min |
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study highlighted the compound's effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showing significant activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Cancer Research
In cancer research, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. Notably, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, in a study involving breast cancer cell lines, the compound demonstrated a significant increase in apoptotic signals when treated with specific concentrations.
| Cell Line | IC50 (μM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 15.1 | >5 |
| Hs 578T | 2.13 | >5 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Inhibiting these kinases can lead to reduced tumor growth and enhanced sensitivity to conventional therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aromatic ring, such as adding electron-withdrawing or electron-donating groups, have been shown to affect potency significantly. For example:
- Fluorine Substitution : Enhances lipophilicity and may improve cell membrane permeability.
- Methoxy Group : Contributes to increased solubility and stability.
Case Studies
- Anti-Tubercular Activity : A related compound was tested against Mycobacterium tuberculosis, demonstrating sub-micromolar activity with low cytotoxicity in eukaryotic cells, suggesting a favorable therapeutic index.
- Combination Therapies : Research has explored the synergistic effects of this compound with cold atmospheric plasma (CAP), revealing enhanced cytotoxicity in tumor cells when used together.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
